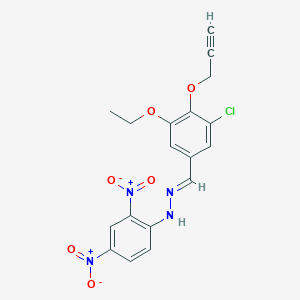![molecular formula C23H21N3O3S B298226 [2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid](/img/structure/B298226.png)
[2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of [2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, it has been found to activate AMP-activated protein kinase (AMPK), which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
[2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of glucose, triglycerides, and cholesterol in the blood. It also reduces the expression of inflammatory cytokines and increases the activity of antioxidant enzymes. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
The advantages of using [2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid in lab experiments include its high potency and selectivity towards specific targets. It is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, the limitations include its low solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on [2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and cardiovascular disease. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
合成法
The synthesis of [2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid involves the reaction of 2-methyl-1H-indole-3-acetic acid with 4-methylbenzaldehyde and thiosemicarbazide. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product.
科学的研究の応用
[2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, it has been found to have hypoglycemic and hypolipidemic effects. In inflammation research, it has been shown to have anti-inflammatory effects.
特性
製品名 |
[2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid |
|---|---|
分子式 |
C23H21N3O3S |
分子量 |
419.5 g/mol |
IUPAC名 |
2-[2-methyl-3-[(Z)-[3-methyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C23H21N3O3S/c1-14-8-10-16(11-9-14)24-23-25(3)22(29)20(30-23)12-18-15(2)26(13-21(27)28)19-7-5-4-6-17(18)19/h4-12H,13H2,1-3H3,(H,27,28)/b20-12-,24-23? |
InChIキー |
IUWXHZPLERWUNR-HTHTTXKWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(N(C4=CC=CC=C43)CC(=O)O)C)/S2)C |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(C4=CC=CC=C43)CC(=O)O)C)S2)C |
正規SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(C4=CC=CC=C43)CC(=O)O)C)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide](/img/structure/B298144.png)
![N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B298147.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B298148.png)
![N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298149.png)
![tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298150.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![N-(4-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298152.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
